molecular formula C11H12O2 B14019444 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one

1-(2-(Oxetan-3-yl)phenyl)ethan-1-one

Cat. No.: B14019444
M. Wt: 176.21 g/mol
InChI Key: ZFYUNIPDUNDPGK-UHFFFAOYSA-N
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Description

1-(2-(Oxetan-3-yl)phenyl)ethan-1-one is a ketone derivative featuring an oxetane ring attached to the ortho position of a phenyl group, which is directly bonded to an acetyl moiety. The oxetane ring, a three-membered cyclic ether, introduces unique steric and electronic properties due to its ring strain and electron-donating nature.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-[2-(oxetan-3-yl)phenyl]ethanone

InChI

InChI=1S/C11H12O2/c1-8(12)10-4-2-3-5-11(10)9-6-13-7-9/h2-5,9H,6-7H2,1H3

InChI Key

ZFYUNIPDUNDPGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2COC2

Origin of Product

United States

Preparation Methods

Suzuki Coupling Approach Using 3-Iodooxetane

A prominent synthetic route to oxetane-substituted phenyl ethanones involves Suzuki coupling reactions. According to a procedure reported by Duncton et al. (2008), 1-(4-(Oxetan-3-yl)phenyl)ethanone was synthesized by coupling 4-acetylphenylboronic acid with 3-iodooxetane under nickel(II) iodide catalysis in isopropyl alcohol under an inert atmosphere with microwave irradiation. The reaction conditions included the use of trans-2-aminocyclohexanol hydrochloride and sodium hexamethyldisilazane as additives, with a reaction time of approximately 20 minutes at 80 °C. This method yielded the product in 49% isolated yield.

Parameter Details
Starting materials 4-Acetylphenylboronic acid, 3-iodooxetane
Catalyst Nickel(II) iodide
Additives trans-2-Aminocyclohexanol hydrochloride, sodium hexamethyldisilazane
Solvent Isopropyl alcohol
Temperature 80 °C
Time 20 minutes (microwave irradiation)
Atmosphere Inert atmosphere
Yield 49%
Reference Duncton et al., Organic Letters, 2008

This Suzuki coupling strategy is notable for its mild conditions and the use of microwave irradiation to accelerate the reaction, which is advantageous for oxetane-containing substrates sensitive to harsh conditions.

Multi-Step Synthesis via Ring Closure of Hydroxy Precursors

An alternative approach involves multi-step synthesis starting from hydroxy-substituted precursors followed by ring closure to form the oxetane ring. This method has been described in the context of synthesizing spirocyclic oxetane derivatives, which are structurally related to this compound.

A reported pathway begins with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form intermediates that, after reduction with lithium aluminum hydride, yield diol compounds. These diols undergo mesylation and intramolecular ring closure to form the oxetane ring. The tosyl protecting group is then removed to afford the oxetane-fused product.

Although this method is more complex and involves multiple steps, it allows for the construction of oxetane rings fused to aromatic systems with good yields (>90% in some steps) and high regioselectivity.

Oxetan-2-one Synthesis via Hydroxy Ester Cyclization

A patented method by Uskokovic et al. describes the synthesis of oxetan-2-ones, which are closely related oxetane derivatives, through a three-step process starting from esters of hydroxy acids. The general scheme involves:

  • (a) Combining an α- or β-hydroxy ester with an enol ether to form an O-protected hydroxy ester.
  • (b) Reduction of this intermediate to an O-protected hydroxy aldehyde.
  • (c) Condensation of the aldehyde with a metal enolate of an activated carboxylic acid derivative, followed by spontaneous deprotection during work-up to yield the oxetan-2-one ring.

This method is advantageous for its relatively short sequence and good overall yields compared to other lengthy synthetic routes (which can take up to 19 steps with low overall yield). Although this method focuses on oxetan-2-ones, its principles can be adapted for the synthesis of 3-substituted oxetane rings such as in this compound.

Notes on Stability and Isomerization of Oxetane Derivatives

Oxetane-carboxylic acids and related oxetane compounds can be prone to isomerization under certain conditions, such as heating in aqueous media, which leads to lactone formation. However, bulky aromatic substituents and zwitterionic structures can stabilize the oxetane ring, preventing isomerization. This stability consideration is important when designing synthetic routes and storage conditions for this compound and related compounds.

Comparative Summary of Preparation Methods

Method Key Features Advantages Disadvantages
Suzuki Coupling (Nickel catalysis) Direct coupling of 4-acetylphenylboronic acid with 3-iodooxetane Mild conditions, microwave acceleration, moderate yield (49%) Requires specialized catalyst and microwave setup
Multi-step ring closure from hydroxy precursors Stepwise synthesis involving reduction, mesylation, ring closure High regioselectivity, good yields in steps Multi-step, longer synthesis time
Hydroxy ester cyclization (patented) Three-step synthesis from hydroxy esters Shorter route, good yields compared to lengthy routes Requires handling of sensitive intermediates
Stability considerations Oxetane ring prone to isomerization under heat Knowledge aids in reaction design and storage Potential for product degradation

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)

Major Products:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(2-(Oxetan-3-yl)phenyl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biological effects .

Comparison with Similar Compounds

Research Findings and Key Insights

Synthetic Challenges: Oxetane-containing compounds require protective strategies during synthesis to prevent ring opening, unlike propargyloxy or phenoxy derivatives .

Thermal Stability : Sulfoxide derivatives (e.g., Compound 1f) show higher thermal stability (mp >135°C) than oxetane analogs, likely due to stronger intermolecular interactions .

Drug Design : Oxetane’s balance of steric bulk and polarity makes it a superior bioisostere for tert-butyl or methoxy groups, improving solubility without sacrificing target engagement .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one?

  • Methodological Answer : A key approach involves radical-mediated cyclization or substitution reactions. For example, tert-butyl nitrite (t-BuONO) can induce oxidative radical processes to functionalize aromatic ketones. A reported method for analogous oxetane-containing compounds uses a starting material like 1-(2-(prop-2-yn-1-yloxy)phenyl)ethan-1-one, reacted under radical conditions (e.g., t-BuONO in DMSO) to introduce the oxetane moiety via cyclization . Solvent choice (e.g., DMF, DMSO) and catalysts (e.g., K₂CO₃) are critical for yield optimization.

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization typically employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxetane ring (e.g., δ ~4.5–5.0 ppm for oxetane protons) and ketone group (δ ~200–210 ppm for carbonyl carbon in ¹³C NMR) .
  • X-ray Diffraction : For crystallinity, orthorhombic or triclinic crystal structures are analyzed to resolve stereochemistry and bond lengths, as seen in related Schiff base compounds .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. What are typical functionalization reactions for this compound?

  • Methodological Answer : The ketone group undergoes nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄/LiAlH₄) to form secondary alcohols. The oxetane ring can participate in ring-opening reactions with nucleophiles (e.g., amines, thiols) under acidic or thermal conditions. For instance, oxetane rings in similar compounds react with amines to form amino alcohols, enhancing solubility for biological studies .

Advanced Research Questions

Q. How does steric hindrance from the oxetane ring influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The oxetane’s rigid, strained structure creates steric bulk near the phenyl ring, directing electrophilic substitution to the para position relative to the ketone. Computational studies (e.g., DFT) on analogous systems show that electron-withdrawing groups (e.g., ketones) deactivate the ring, favoring meta/para selectivity. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can confirm this trend .

Q. What computational methods predict the compound’s reactivity in photoredox catalysis?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential. For example, the ketone group’s LUMO energy may align with photocatalysts like Ru(bpy)₃²⁺, enabling light-driven cyclization. Studies on π-Lewis acidic metal catalysts (e.g., 2-benzopyrylium intermediates) demonstrate how oxetane-containing ketones participate in radical addition sequences .

Q. How is this compound utilized as a bioisostere in drug discovery?

  • Methodological Answer : The oxetane ring serves as a polar, metabolically stable replacement for tert-butyl or carbonyl groups. For example, oxetane-containing spirocycles in kinase inhibitors (e.g., EP 4374877 A2) improve aqueous solubility and binding affinity. In vitro ADMET studies (e.g., hepatic microsomal stability) are critical to validate its pharmacokinetic advantages over traditional moieties .

Contradictions and Limitations in Current Data

  • Safety Data : While SDS sheets for related azepane-fluorophenyl ketones classify acute toxicity (H302, H312), no ecotoxicological data (e.g., biodegradability, bioaccumulation) exists for the oxetane analog, necessitating precautionary handling .
  • Synthetic Yields : Reported yields for radical-mediated syntheses vary (e.g., 36% in 19F NMR studies), highlighting sensitivity to reaction conditions (e.g., solvent purity, light exposure) .

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